molecular formula C14H19BrO2 B13876184 2-(4-Bromophenyl)-5-propyloxan-2-ol CAS No. 911142-61-5

2-(4-Bromophenyl)-5-propyloxan-2-ol

Cat. No.: B13876184
CAS No.: 911142-61-5
M. Wt: 299.20 g/mol
InChI Key: ZJQVEUBISAVSID-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-propyloxan-2-ol is an organic compound that features a bromophenyl group attached to an oxan-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-propyloxan-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the treatment of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-propyloxan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-5-propyloxan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial lipid biosynthesis, while its anticancer activity may involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

2-(4-Bromophenyl)-5-propyloxan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

911142-61-5

Molecular Formula

C14H19BrO2

Molecular Weight

299.20 g/mol

IUPAC Name

2-(4-bromophenyl)-5-propyloxan-2-ol

InChI

InChI=1S/C14H19BrO2/c1-2-3-11-8-9-14(16,17-10-11)12-4-6-13(15)7-5-12/h4-7,11,16H,2-3,8-10H2,1H3

InChI Key

ZJQVEUBISAVSID-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(OC1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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